N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It features a trifluoroethyl group, which enhances its lipophilicity and biological activity. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications as a pharmaceutical intermediate and its role in enzyme inhibition and receptor binding.
The compound is synthesized through specific chemical reactions involving piperidine derivatives and trifluoroethylating agents. It is commercially available from chemical suppliers and is used in research laboratories.
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can be classified as:
The synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with N-methylamine and 2,2,2-trifluoroethyl chloride. The reaction conditions are crucial for achieving optimal yields and purity.
The molecular structure of N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can be represented by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C9H15F3N2O |
Molecular Weight | 224.22 g/mol |
IUPAC Name | N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
InChI | InChI=1S/C9H15F3N2O/c1-14(6-9(10,11)12)8(15)7-3-2-4-13-5-7/h7,13H,2-6H2,1H3 |
InChI Key | PHGPJYMOKZFINQ-UHFFFAOYSA-N |
Canonical SMILES | CN(CC(F)(F)F)C(=O)C1CCCNC1 |
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo several chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For example:
The mechanism of action for N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems:
The precise pathways depend on the context of use but generally involve enzyme inhibition or receptor modulation.
The compound exhibits characteristics typical of piperidine derivatives:
Key chemical properties include:
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has numerous applications in scientific research:
CAS No.: 132147-69-4
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 61772-92-7
CAS No.: 28700-49-4
CAS No.: 68143-83-9